Bongkrekate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

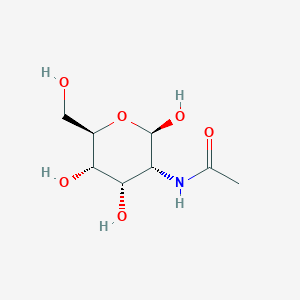

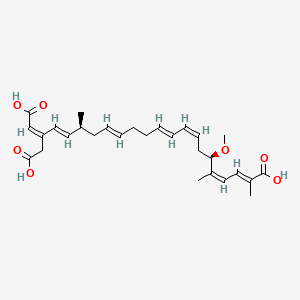

Bongkrekate, also known as bongkrekic acid, is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is commonly found in fermented coconut or corn products contaminated by this bacterium.

Métodos De Preparación

Bongkrekate is naturally produced by Burkholderia gladioli pathovar cocovenenans. The industrial production of this compound involves the fermentation of coconut or corn products contaminated with this bacterium. The synthetic preparation of this compound is complex due to its highly unsaturated tricarboxylic acid structure. One method involves the use of diazo-methane to prepare labeled this compound for research purposes .

Análisis De Reacciones Químicas

Bongkrekate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Bongkrekate has several scientific research applications, including:

Chemistry: Used as a tool to study mitochondrial function and the role of ADP/ATP translocase in cellular metabolism.

Biology: Employed in research on mitochondrial toxins and their effects on cellular respiration.

Medicine: Investigated for its potential use in studying mitochondrial diseases and developing therapeutic interventions.

Industry: Utilized in food safety research to understand and prevent foodborne illnesses caused by Burkholderia gladioli pathovar cocovenenans

Mecanismo De Acción

Bongkrekate exerts its effects by inhibiting the mitochondrial ADP/ATP translocase, also known as the adenine nucleotide translocator. This inhibition prevents the exchange of ATP and ADP across the mitochondrial membrane, leading to a disruption in cellular energy metabolism. The molecular targets of this compound include the ADP/ATP translocase and other components of the mitochondrial inner membrane .

Comparación Con Compuestos Similares

Bongkrekate is unique among mitochondrial toxins due to its specific inhibition of the ADP/ATP translocase. Similar compounds include:

Atractyloside: Another mitochondrial toxin that inhibits the ADP/ATP translocase but has a different chemical structure.

Oligomycin: Inhibits the mitochondrial ATP synthase, affecting ATP production.

Cyanide: Inhibits cytochrome c oxidase in the electron transport chain, leading to rapid cellular toxicity. This compound’s uniqueness lies in its specific inhibition of the ADP/ATP translocase, making it a valuable tool for studying mitochondrial function and energy metabolism

Propiedades

Fórmula molecular |

C28H35O7-3 |

|---|---|

Peso molecular |

483.6 g/mol |

Nombre IUPAC |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxylatomethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/p-3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 |

Clave InChI |

SHCXABJSXUACKU-WUTQZGRKSA-K |

SMILES isomérico |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)[O-])/C)OC)/C=C/C(=C\C(=O)[O-])/CC(=O)[O-] |

SMILES canónico |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)[O-])C)OC)C=CC(=CC(=O)[O-])CC(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)

![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)

![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)

![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)

![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)

![N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N'-(4-chlorophenyl)urea](/img/structure/B10769450.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)